

Physicochemical properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(Methoxymethyl)-4-(trifluoromethyl)benzene
Cat. No.:	B125689

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **1-(Methoxymethyl)-4-(trifluoromethyl)benzene**

Introduction

1-(Methoxymethyl)-4-(trifluoromethyl)benzene, also known as 4-(trifluoromethyl)benzyl methyl ether, is a fluorinated aromatic ether. Its chemical structure, featuring a trifluoromethyl group and a methoxymethyl group on a benzene ring, imparts unique properties that make it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the adjacent methoxymethyl group. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and relevant experimental workflows for researchers, scientists, and professionals in drug development.

The compound has the following structural and molecular information:

- Molecular Formula: C₉H₉F₃O[[1](#)]
- IUPAC Name: **1-(methoxymethyl)-4-(trifluoromethyl)benzene**[[1](#)]
- PubChem CID: 5324700[[1](#)]

Physicochemical Properties

The key physicochemical properties of **1-(Methoxymethyl)-4-(trifluoromethyl)benzene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Molecular Weight	190.16 g/mol	Calculated
Appearance	Colorless to Light yellow clear liquid	[2]
Boiling Point	169°C at 754 mmHg	[3]
Melting Point	-9°C	[3]
Density	1.245 g/cm³	[3]
Flash Point	60°C (140°F)	[3]
Vapor Pressure	2.36 mmHg at 25°C	[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducing and verifying data. The following sections describe standard laboratory protocols for measuring boiling point and density.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property used to identify and assess the purity of a liquid.[4] It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[5]

Apparatus:

- Mel-Temp apparatus or similar heating block[6]
- Small test tube
- Thermometer (-10 to 200°C range)

- Capillary tube (sealed at one end)
- Rubber band or wire for attachment

Procedure:

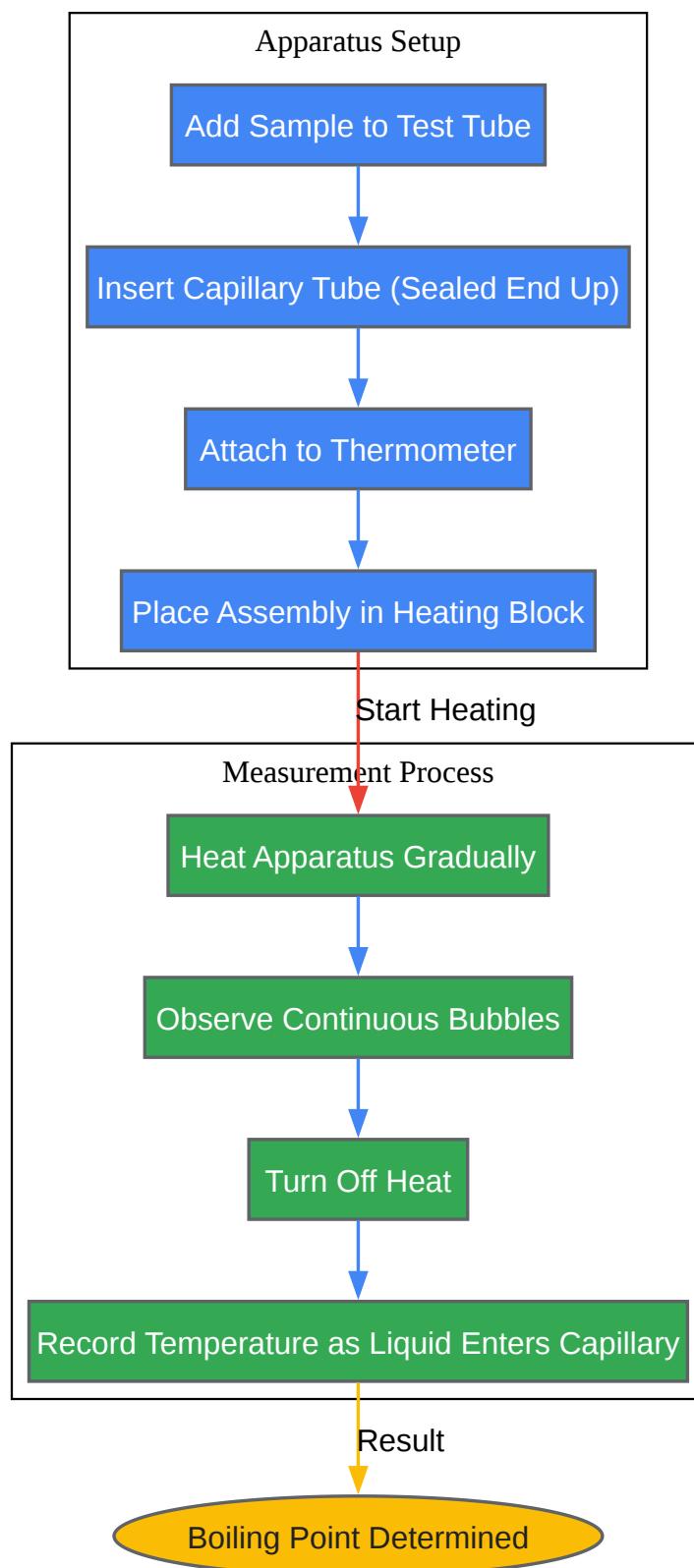
- Add a small amount (a few milliliters) of **1-(Methoxymethyl)-4-(trifluoromethyl)benzene** into the small test tube.[\[4\]](#)
- Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[\[4\]](#)
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Insert the assembly into the heating block of the Mel-Temp apparatus.
- Heat the apparatus gradually while observing the capillary tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a rapid and continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [\[4\]](#)[\[5\]](#) Record this temperature.

Determination of Density

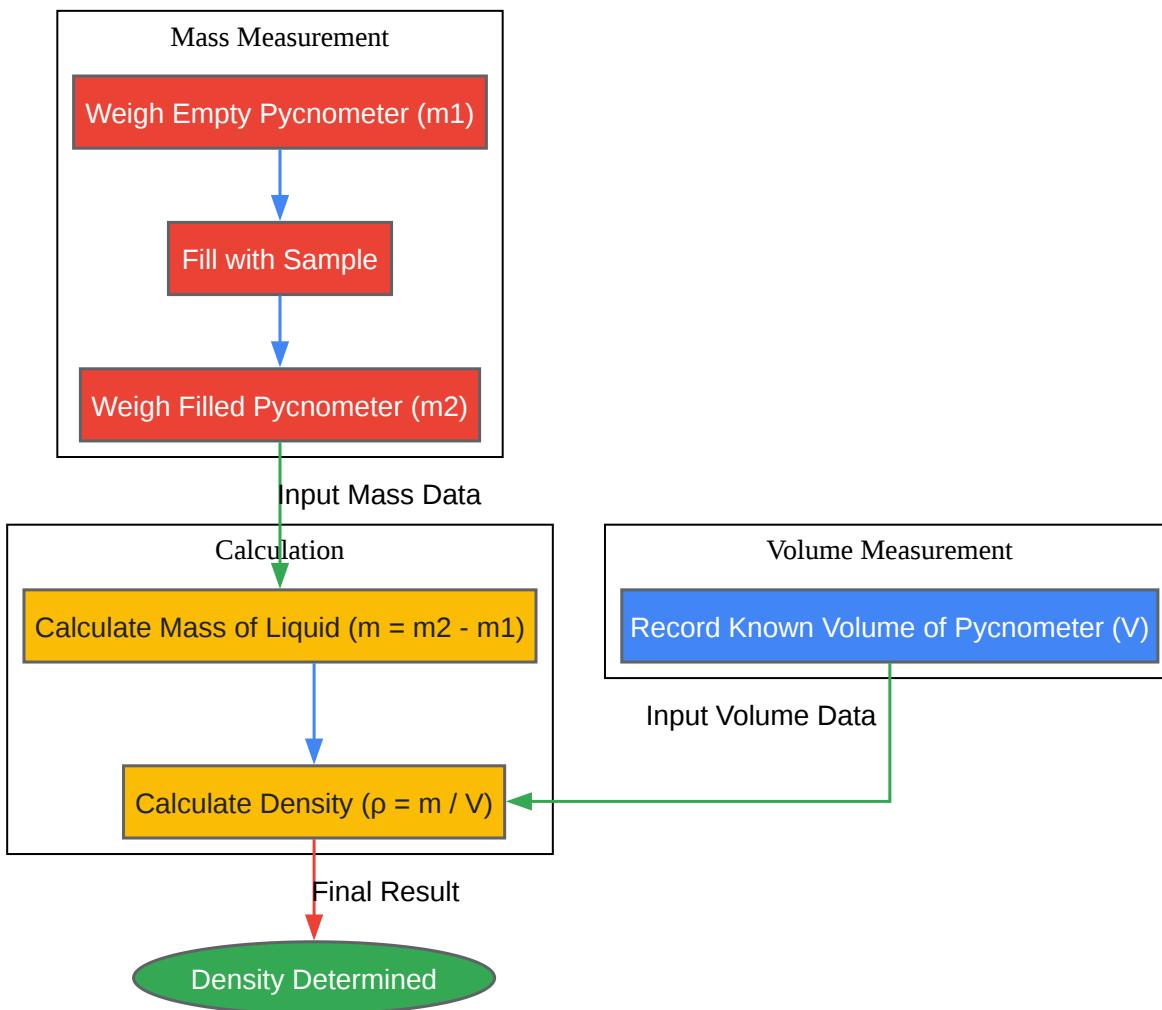
Density, the mass per unit volume of a substance, is another important physical property for liquid characterization.[\[7\]](#)

Apparatus:

- Digital balance (accurate to at least 0.001 g)
- Graduated cylinder or pycnometer (density bottle) for accurate volume measurement[\[8\]](#)[\[9\]](#)


- Thermometer

Procedure:


- Measure and record the mass of a clean, dry graduated cylinder or pycnometer on the digital balance.[9]
- Carefully add a specific volume (e.g., 10 mL) of **1-(Methoxymethyl)-4-(trifluoromethyl)benzene** to the graduated cylinder or fill the pycnometer. Record the exact volume.[8]
- Measure and record the combined mass of the container and the liquid.[9]
- Measure and record the temperature of the liquid, as density is temperature-dependent.[8]
- Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.
- Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).[8]
- For higher accuracy, repeat the measurement several times and calculate the average value.
[8]

Diagrams and Workflows

Visual representations of experimental processes and logical relationships are critical for clarity in scientific communication. The following diagrams, created using the DOT language, illustrate key workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(Methoxymethyl)-4-(trifluoromethyl)benzene | C9H9F3O | CID 5324700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-4-(trifluoromethyl)benzene | 402-52-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. benzene, 1-methoxy-4-(trifluoromethyl)- [chembk.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. phillysim.org [phillysim.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. wjec.co.uk [wjec.co.uk]
- To cite this document: BenchChem. [Physicochemical properties of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125689#physicochemical-properties-of-1-methoxymethyl-4-trifluoromethyl-benzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com